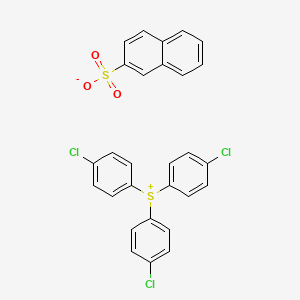
Tris(4-chlorophenyl)sulfanium naphthalene-2-sulfonate
Beschreibung
Tris(4-Chlorphenyl)sulfaniumnaphthalin-2-sulfonat ist eine chemische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Sie besteht aus einem Sulfaniumion, das an drei 4-Chlorphenylgruppen und eine Naphthalin-2-sulfonatgruppe gebunden ist. Diese Verbindung ist aufgrund ihrer potenziellen Reaktivität und Anwendungen in der organischen Synthese und industriellen Prozessen von Interesse .
Eigenschaften
CAS-Nummer |
709037-31-0 |
|---|---|
Molekularformel |
C28H19Cl3O3S2 |
Molekulargewicht |
573.9 g/mol |
IUPAC-Name |
naphthalene-2-sulfonate;tris(4-chlorophenyl)sulfanium |
InChI |
InChI=1S/C18H12Cl3S.C10H8O3S/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-12H;1-7H,(H,11,12,13)/q+1;/p-1 |
InChI-Schlüssel |
BDYOXSDZJOGFBW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
Tris(4-Chlorphenyl)sulfaniumnaphthalin-2-sulfonat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen das Sulfaniumion durch andere Nukleophile ersetzt wird.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Umgebung, Wasserstoffperoxid in basischer Umgebung.
Reduktion: Natriumborhydrid in Methanol, Lithiumaluminiumhydrid in Ether.
Substitution: Nukleophile wie Amine, Thiole oder Halogenide in polaren Lösungsmitteln.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung der entsprechenden Sulfide.
Substitution: Bildung substituierter Sulfaniumverbindungen.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-chlorophenyl)sulfanium naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding sulfides.
Substitution: Formation of substituted sulfanium compounds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Tris(4-Chlorphenyl)sulfaniumnaphthalin-2-sulfonat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch sein Sulfaniumion. Die Verbindung kann kovalente Bindungen mit nukleophilen Stellen an Proteinen oder anderen Biomolekülen bilden, was zu Veränderungen in ihrer Struktur und Funktion führt. Diese Wechselwirkung kann verschiedene biochemische Pfade beeinflussen, was es zu einem wertvollen Werkzeug in der Forschung macht.
Wirkmechanismus
The mechanism of action of Tris(4-chlorophenyl)sulfanium naphthalene-2-sulfonate involves its interaction with molecular targets through its sulfanium ion. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tris(4-chlorphenyl)phosphin: Ähnlich in der Struktur, enthält aber eine Phosphingruppe anstelle eines Sulfaniumions.
Naphthalin-2-sulfonsäure: Enthält die Naphthalin-2-sulfonatgruppe, fehlt aber die Tris(4-chlorphenyl)sulfanium-Einheit.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


